molecular formula C21H20N4O4S2 B10759842 5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one

5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one

Cat. No.: B10759842
M. Wt: 456.5 g/mol
InChI Key: UXGUZFZBZPPZGL-UHFFFAOYSA-N
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Description

6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol[2’,3’:4,5]Pyrrolo[1,2-C]Imidazol-7-One is a complex organic compound belonging to the class of nitrobenzenes It is characterized by its unique structure, which includes a nitrobenzene moiety, a morpholine ring, and a thienopyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol[2’,3’:4,5]Pyrrolo[1,2-C]Imidazol-7-One involves multiple steps, starting with the preparation of the thienopyrrole core. This is typically achieved through a cyclization reaction involving a suitable precursor. The nitrobenzene moiety is then introduced via a nitration reaction, followed by the addition of the morpholine ring through a substitution reaction. The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process would also need to ensure compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol[2’,3’:4,5]Pyrrolo[1,2-C]Imidazol-7-One can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The thioxo group can be oxidized to a sulfone.

    Substitution: The morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Common reagents include lithium aluminum hydride and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol[2’,3’:4,5]Pyrrolo[1,2-C]Imidazol-7-One has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol[2’,3’:4,5]Pyrrolo[1,2-C]Imidazol-7-One involves its interaction with specific molecular targets. For example, it may bind to tumor necrosis factor receptor superfamily member 1A, modulating its activity and leading to downstream effects . The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(4-Morpholinyl)Propyl]-2-(3-Nitrophenyl)-5-Thioxo-5,6,-Dihydro-7h-Thienol[2’,3’:4,5]Pyrrolo[1,2-C]Imidazol-7-One is unique due to its combination of a nitrobenzene moiety, a morpholine ring, and a thienopyrrole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H20N4O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

10-(3-morpholin-4-ylpropyl)-4-(3-nitrophenyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one

InChI

InChI=1S/C21H20N4O4S2/c26-20-17-13-19-16(12-18(31-19)14-3-1-4-15(11-14)25(27)28)24(17)21(30)23(20)6-2-5-22-7-9-29-10-8-22/h1,3-4,11-13H,2,5-10H2

InChI Key

UXGUZFZBZPPZGL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=CC4=C(N3C2=S)C=C(S4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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